An In-depth Technical Guide to 2-(3-Aminopropoxy)benzonitrile: Physicochemical Properties and Synthetic Relevance
An In-depth Technical Guide to 2-(3-Aminopropoxy)benzonitrile: Physicochemical Properties and Synthetic Relevance
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(3-Aminopropoxy)benzonitrile (CAS No: 444574-75-8), a bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. The document details its structural features, physicochemical parameters, and spectroscopic profile, offering a foundational understanding for its application. We explore the reactivity of its constituent functional groups—the nitrile, the primary amine, and the ether linkage—within the context of its utility as a versatile synthetic building block. This guide synthesizes predicted data with established principles of chemical reactivity and spectroscopy to serve as an essential resource for scientists leveraging this compound in novel molecular design and synthesis.
Introduction
2-(3-Aminopropoxy)benzonitrile is an aromatic organic compound featuring a benzonitrile core substituted at the ortho position with an aminopropoxy side chain. This unique arrangement of a cyano group, an ether linkage, and a terminal primary amine imparts a distinct set of chemical characteristics, making it a valuable intermediate in organic synthesis.
The true significance of this molecule lies in its potential as a scaffold or building block in the development of new therapeutic agents. Benzonitrile derivatives are a well-established class of compounds in medicinal chemistry, recognized for their roles in kinase inhibitors, anticancer agents, and antiviral compounds.[1][2] The nitrile moiety often serves as a key hydrogen bond acceptor or as a bioisostere for other functional groups, facilitating critical interactions with biological targets.[2][3] The presence of a flexible propoxy linker and a reactive primary amine on 2-(3-Aminopropoxy)benzonitrile provides a strategic handle for further molecular elaboration, enabling its incorporation into more complex drug candidates. This guide offers the core technical data and scientific context necessary for its effective use in research and development.
Physicochemical Properties
The physical and chemical properties of a compound are fundamental to its handling, reaction setup, and formulation. While extensive experimental data for 2-(3-Aminopropoxy)benzonitrile is not widely published, reliable predictions based on its structure provide valuable insights. These properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 444574-75-8 | [4][5] |
| Molecular Formula | C₁₀H₁₂N₂O | [4] |
| Molecular Weight | 176.22 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid (inferred) | [6][7] |
| Boiling Point | 344.5 ± 22.0 °C (Predicted) | [4] |
| Density | 1.10 ± 0.1 g/cm³ (Predicted) | [4] |
| pKa | 9.43 ± 0.10 (Predicted) | [4] |
| Solubility | Limited solubility in water; soluble in common organic solvents (inferred) | [6][8] |
The predicted pKa of 9.43 is characteristic of a primary alkyl amine, indicating it will be protonated and positively charged at physiological pH.[4] The presence of the polar amine and ether functionalities suggests a higher affinity for polar solvents compared to the parent benzonitrile molecule. Benzonitrile itself has limited water solubility but is miscible with organic solvents like ethanol and acetone.[6][8][9]
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of 2-(3-Aminopropoxy)benzonitrile. The expected spectral features are outlined below.
Infrared (IR) Spectroscopy
The IR spectrum provides a definitive fingerprint of the compound's functional groups.
-
C≡N Stretch: A sharp, strong absorption band is expected around 2225-2235 cm⁻¹, characteristic of an aromatic nitrile.[6]
-
N-H Stretch: Primary amines typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric stretching vibrations.[10]
-
C-O Stretch: A strong band corresponding to the aryl-alkyl ether C-O stretch should appear in the 1200-1275 cm⁻¹ region.
-
Aromatic C-H and C=C: Multiple bands will be present for aromatic C-H stretching (above 3000 cm⁻¹) and C=C ring stretching (in the 1450-1600 cm⁻¹ region).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The aromatic region (approx. 7.0-7.6 ppm) will display a complex pattern consistent with an ortho-disubstituted benzene ring. The protons on the propoxy chain will appear as multiplets: O-CH₂ (~4.1 ppm), CH₂ -CH₂-CH₂ (a quintet, ~2.1 ppm), and N-CH₂ (~3.0 ppm).[11] The amine (NH₂ ) protons will present as a broad singlet, the chemical shift of which is concentration-dependent and can be confirmed by its disappearance upon D₂O exchange.[11]
-
¹³C NMR: The carbon spectrum will corroborate the structure. The nitrile carbon (C≡N) is expected in the 115-120 ppm range. Six distinct aromatic carbon signals will be present, with the carbon bearing the C≡N group being the most downfield. The three aliphatic carbons of the propoxy chain will appear in the 25-70 ppm range.[11]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.
-
Molecular Ion: The compound has an even molecular weight (176.22), consistent with the nitrogen rule which states that a molecule with an even number of nitrogen atoms will have an even nominal mass. The molecular ion peak (M⁺) should be observed at m/z = 176.
-
Fragmentation: Common fragmentation pathways would involve cleavage of the propoxy chain, leading to characteristic fragment ions.
Chemical Properties and Reactivity
The chemical behavior of 2-(3-Aminopropoxy)benzonitrile is governed by the interplay of its three primary functional groups. Understanding these reactive sites is key to its application in multi-step synthesis.
Caption: Key reactive sites and potential transformations of 2-(3-Aminopropoxy)benzonitrile.
-
Nitrile Group: As a strong electron-withdrawing group, the nitrile deactivates the aromatic ring towards electrophilic attack.[12] The nitrile carbon is electrophilic and susceptible to nucleophilic attack. This group can be:
-
Primary Amine: The terminal amino group is both basic and nucleophilic. It readily reacts with:
-
Acids to form ammonium salts, which can be useful for purification or modifying solubility.
-
Electrophiles such as acyl chlorides, anhydrides, or alkyl halides in acylation and alkylation reactions, respectively. This is the most common site for synthetic elaboration.
-
-
Aromatic Ring: The reactivity of the ring is influenced by both the electron-withdrawing nitrile group and the electron-donating alkoxy group. The alkoxy group is an ortho-, para-director, while the nitrile is a meta-director. Their combined influence makes predicting the outcome of electrophilic aromatic substitution complex, though substitution is generally disfavored.
Synthesis and Availability
While specific, detailed synthetic procedures for 2-(3-Aminopropoxy)benzonitrile are not abundant in public literature, its structure suggests a logical synthetic approach. A common strategy would involve the Williamson ether synthesis, reacting 2-cyanophenol with a 3-halopropylamine derivative (e.g., 3-bromopropylamine hydrobromide) or a protected precursor, followed by deprotection if necessary. The compound is available commercially from various chemical suppliers, typically for research and development purposes.[4][5][13]
Applications in Research and Drug Development
The primary value of 2-(3-Aminopropoxy)benzonitrile is as a molecular scaffold in drug discovery. Its bifunctional nature allows it to act as a linker, connecting a pharmacophoric benzonitrile core to other molecular fragments via the primary amine.
-
Kinase Inhibitors: Many small-molecule kinase inhibitors feature a substituted aromatic core. The benzonitrile moiety can occupy pockets in the ATP-binding site of kinases, while the aminopropoxy tail can be modified to extend into other regions of the enzyme, improving potency and selectivity.[1]
-
Precursor for Heterocyclic Systems: The nitrile and amine functionalities can be utilized in cyclization reactions to construct more complex heterocyclic systems, which are prevalent in pharmaceuticals.
-
Fragment-Based Drug Design (FBDD): This molecule serves as an ideal starting point in FBDD, where the benzonitrile fragment can be identified as a binder to a biological target, and the aminopropoxy chain provides a vector for growing the fragment into a more potent lead compound.
Caption: A typical experimental workflow for utilizing and characterizing a chemical intermediate.
Safety, Handling, and Storage
Specific safety data for 2-(3-Aminopropoxy)benzonitrile is limited. Therefore, precautions should be based on data for structurally related compounds, particularly benzonitrile.
-
Hazards: Benzonitrile is classified as harmful if swallowed or in contact with skin.[7][14] It is a combustible liquid and may emit highly toxic fumes of hydrogen cyanide and nitrogen oxides when heated to decomposition.[6][15]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including chemical-resistant gloves (e.g., nitrile rubber), splash-proof goggles, and a lab coat, is mandatory.[14][16] All handling should be performed in a well-ventilated laboratory fume hood.[16]
-
Handling: Avoid contact with skin, eyes, and clothing.[16] Keep away from heat, sparks, open flames, and other ignition sources.[17]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[16] It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[14][16]
Conclusion
2-(3-Aminopropoxy)benzonitrile is a synthetically valuable molecule characterized by the presence of a reactive primary amine and a versatile nitrile group on an aromatic scaffold. Its predicted physicochemical properties and well-defined spectroscopic signatures make it a reliable intermediate for researchers. The strategic placement of its functional groups provides a robust platform for chemical modification, positioning it as a key building block in the design and synthesis of complex organic molecules, particularly within the field of pharmaceutical development. Adherence to appropriate safety protocols, based on the known hazards of related benzonitriles, is essential for its safe handling and application.
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